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Cat. No.: B1171622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the crystal structures of stibnite (Sb₂S₃)

and bismuthinite (Bi₂S₃). While these minerals are isostructural, the substitution of antimony

(Sb) with bismuth (Bi) results in distinct crystallographic properties. This comparison is

supported by experimental data to highlight the key structural differences and similarities.

Core Structural Comparison
Stibnite and bismuthinite both crystallize in the orthorhombic system and share the same

space group, Pnma.[1][2] Their structures are characterized by strongly bonded chains of

(SbS₃) or (BiS₃) pyramids, which extend parallel to the c-axis. These chains are, in turn, linked

to form sheet-like structures.

The fundamental distinction between the two crystal structures arises from the difference in the

ionic radii of antimony (Sb³⁺) and bismuth (Bi³⁺). The larger size of the bismuth cation leads to

an expansion of the unit cell in bismuthinite compared to stibnite. This also influences the

bond lengths and coordination environments within the crystal lattice.

Quantitative Data Presentation
The crystallographic parameters for stibnite and bismuthinite, as determined by single-crystal

X-ray diffraction, are summarized in the table below for a direct comparison.
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Parameter Stibnite (Sb₂S₃) Bismuthinite (Bi₂S₃)

Crystal System Orthorhombic Orthorhombic

Space Group Pnma Pnma

Lattice Parameters

a (Å) 11.229 11.13

b (Å) 11.31 11.27

c (Å) 3.893 3.97

**Unit Cell Volume (Å³) ** 494.41 497.98

Coordination Environment
Two distinct Sb sites with

complex coordination

Two distinct Bi sites with

complex coordination

M1 Site Coordination (3+4)-fold (3+4)-fold

M2 Site Coordination (5+2)-fold (5+2)-fold

Data sourced from the Webmineral database and Kyono & Kimata (2004).[1][3][4]

Experimental Protocols
The determination of the crystal structures of stibnite and bismuthinite is primarily achieved

through Single-Crystal X-ray Diffraction (SC-XRD). This technique provides detailed

information about the atomic arrangement within a crystal.

Key Experimental Steps:
Crystal Selection: A high-quality single crystal, typically smaller than 0.5 mm in all

dimensions and free from defects, is carefully selected under a microscope.

Mounting: The selected crystal is mounted on a goniometer head, which allows for precise

orientation of the crystal in the X-ray beam.

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic

X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a
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detector.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The positions of the atoms within the unit cell are

then determined using computational methods. This initial model is subsequently refined to

achieve the best agreement between the observed and calculated diffraction patterns,

yielding precise atomic coordinates, bond lengths, and angles.

Visualization of Comparative Analysis

Comparative Analysis: Stibnite vs. Bismuthinite
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Caption: Key structural relationships between stibnite and bismuthinite.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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